4-(2,2-Dimethylpiperazin-1-yl)benzonitrile
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Overview
Description
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.29 g/mol It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dimethylpiperazin-1-yl group
Preparation Methods
The synthesis of 4-(2,2-Dimethylpiperazin-1-yl)benzonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of green chemistry principles, such as the use of ionic liquids as recycling agents to minimize environmental impact .
Chemical Reactions Analysis
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydroxylamine hydrochloride, sulfonium salts, and various catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydroxylamine hydrochloride can yield benzonitrile derivatives with different functional groups .
Scientific Research Applications
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as a pharmaceutical intermediate and its biological activity . The compound’s unique structure allows it to interact with various molecular targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(2,2-Dimethylpiperazin-1-yl)benzonitrile can be compared with other similar compounds, such as 3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile and other benzonitrile derivatives . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its 2,2-dimethylpiperazin-1-yl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1263388-00-6 |
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Molecular Formula |
C13H17N3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
4-(2,2-dimethylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C13H17N3/c1-13(2)10-15-7-8-16(13)12-5-3-11(9-14)4-6-12/h3-6,15H,7-8,10H2,1-2H3 |
InChI Key |
XNBXSFYQJUFGCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCN1C2=CC=C(C=C2)C#N)C |
Origin of Product |
United States |
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